molecular formula C6H11BrO B1661872 2-Bromohexan-3-one CAS No. 98442-06-9

2-Bromohexan-3-one

Cat. No.: B1661872
CAS No.: 98442-06-9
M. Wt: 179.05 g/mol
InChI Key: SCOFXRPWXQJAEX-UHFFFAOYSA-N
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Description

2-Bromohexan-3-one is an organobromine compound with the molecular formula C6H11BrO. It is a colorless liquid that is used in various chemical reactions and research applications. This compound is known for its reactivity due to the presence of both a bromine atom and a carbonyl group in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromohexan-3-one can be synthesized through several methods. One common method involves the bromination of hexan-3-one. This reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of hydrogen bromide (HBr) in the presence of a catalyst to achieve the bromination of hexan-3-one. This method allows for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromohexan-3-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the reaction.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted hexanones, such as 2-hydroxyhexan-3-one or 2-aminohexan-3-one.

    Reduction: The major product is 2-bromohexan-3-ol.

    Oxidation: The major product is 2-bromohexanoic acid.

Scientific Research Applications

2-Bromohexan-3-one has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Employed in studies to understand the reactivity and behavior of brominated ketones in biological systems.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromohexan-3-one involves its reactivity due to the presence of both a bromine atom and a carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure of the compound, which allows for easy access to the reactive sites.

Comparison with Similar Compounds

Similar Compounds

    2-Bromohexane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.

    3-Bromohexan-2-one: An isomer with the bromine atom and carbonyl group in different positions, leading to different reactivity and applications.

    2-Bromo-3-hexanol: A reduction product of 2-Bromohexan-3-one, with different chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromohexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-4-6(8)5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOFXRPWXQJAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540934
Record name 2-Bromohexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98442-06-9
Record name 2-Bromohexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromohexan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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